molecular formula C19H24N2O5S B1456899 Cinchonidine sulphate CAS No. 524-61-8

Cinchonidine sulphate

Cat. No.: B1456899
CAS No.: 524-61-8
M. Wt: 392.5 g/mol
InChI Key: KFHZMXDENPHHOU-YYXOUSRLSA-N
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Description

Cinchonidine sulfate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It is one of the four major Cinchona alkaloids, alongside quinine, quinidine, and cinchonine . Historically, Cinchona alkaloids have been significant due to their antimalarial properties, with quinine being the most well-known . Cinchonidine sulfate is primarily used for its medicinal properties and in various chemical applications.

Biochemical Analysis

Biochemical Properties

Cinchonidine sulphate is known for its role in biochemical reactions, particularly in its interaction with enzymes and proteins. It interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The compound also exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. These interactions highlight the importance of this compound in modulating biochemical pathways and influencing physiological processes .

Cellular Effects

This compound has been shown to exert protective effects on endothelial cells. It attenuates indoxyl sulphate-induced cell damage by downregulating the p53 signaling pathway and promoting MDM2 cytoplasmic-nuclear shuttling. This results in reduced cell death, cellular senescence, and improved vasculogenic activity in human umbilical vein endothelial cells (HUVECs). Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for endothelial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase, thereby affecting neurotransmission. The compound also modulates gene expression by influencing transcription factors and signaling pathways. These molecular interactions are crucial for understanding the therapeutic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained protective effects on endothelial cells, highlighting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing muscle cramps and improving endothelial function. At high doses, this compound may cause toxic or adverse effects, including gastrointestinal disturbances and neurotoxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and glucuronidation of this compound, leading to its elimination from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms of action of this compound and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonidine sulfate is typically extracted from the bark of Cinchona trees. The extraction process involves several steps:

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle large quantities of bark. The hot and clear acidic liquor is neutralized with a hot sodium hydroxide solution at a pH of 5.5 and then cooled. Upon cooling, crude quinine sulfate crystallizes out and is centrifuged. It is further refined by boiling with water and activated carbon to obtain pure quinine sulfate . Similar methods are used for the extraction and purification of cinchonidine sulfate.

Chemical Reactions Analysis

Types of Reactions

Cinchonidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of cinchonidine, which can be used in further chemical synthesis and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonidine sulfate is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to act as a chiral catalyst sets it apart from other Cinchona alkaloids .

Properties

CAS No.

524-61-8

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid

InChI

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1

InChI Key

KFHZMXDENPHHOU-YYXOUSRLSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What adverse effects have been observed with the topical use of cinchonidine sulphate?

A1: A case study [] reported a 26-year-old male experiencing a vesicular dermatitis with intense itching on his scalp, face, and neck after using a hair tonic containing this compound. The reaction occurred within 24 hours of application and was characterized by tense, acuminate vesicles filled with clear to straw-colored fluid. The patient also experienced edema of the scalp and eyes, facial swelling, nausea, abdominal distress, and loose stools. Patch testing confirmed the this compound-containing ingredient as the cause of the reaction.

Q2: Has this compound been explored for any applications beyond its known antimalarial properties?

A2: Interestingly, a historical study [] investigated the use of this compound in reducing the prevalence of "fever" cases in jails. While the exact methodology and results are not detailed in the abstract, this highlights an attempt to leverage the potential antipyretic properties of this compound in a specific setting.

Q3: Are there any documented historical reviews or critiques of research involving this compound?

A3: While not directly focusing on this compound itself, a book review [] mentioning the compound provides a glimpse into the broader scientific discourse of that time. This suggests the existence of historical scientific literature potentially containing valuable insights into the early research and applications of this compound.

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